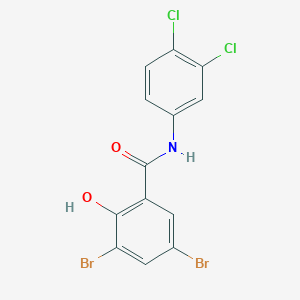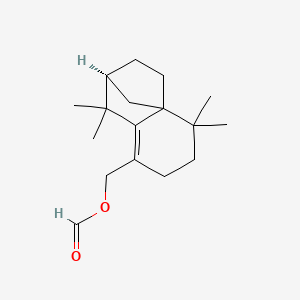
3-(4-chlorophenyl)-N-(3-methylpent-1-yn-3-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-chlorophenyl)-N-(3-methylpent-1-yn-3-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-N-(3-methylpent-1-yn-3-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide typically involves the following steps:
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This step may involve a substitution reaction where a chlorophenyl group is introduced to the oxazole ring.
Attachment of the Alkyne Group: The alkyne group can be introduced through a coupling reaction, such as the Sonogashira coupling, using palladium catalysts.
Formation of the Carboxamide Group: This can be done through the reaction of the oxazole derivative with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the alkyne group, leading to the formation of diketones or other oxidized products.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane, depending on the conditions used.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction may produce alkanes or alkenes.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, oxazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The specific biological activities of 3-(4-chlorophenyl)-N-(3-methylpent-1-yn-3-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide would need to be determined through experimental studies.
Medicine
Medicinally, compounds like this one are investigated for their potential therapeutic effects. They may be evaluated for their ability to interact with specific biological targets, such as receptors or enzymes, to treat various diseases.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 3-(4-chlorophenyl)-N-(3-methylpent-1-yn-3-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, leading to inhibition or activation of specific pathways. Detailed studies would be required to elucidate these mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-chlorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide: Lacks the alkyne and methylpentyl groups.
N-(3-methylpent-1-yn-3-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide: Lacks the chlorophenyl group.
3-(4-chlorophenyl)-N-(3-methylpent-1-yn-3-yl)-4,5-dihydro-1,2-oxazole: Lacks the carboxamide group.
Uniqueness
The uniqueness of 3-(4-chlorophenyl)-N-(3-methylpent-1-yn-3-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide lies in its combination of functional groups, which may confer unique chemical and biological properties
Propiedades
Número CAS |
899368-05-9 |
|---|---|
Fórmula molecular |
C16H17ClN2O2 |
Peso molecular |
304.77 g/mol |
Nombre IUPAC |
3-(4-chlorophenyl)-N-(3-methylpent-1-yn-3-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide |
InChI |
InChI=1S/C16H17ClN2O2/c1-4-16(3,5-2)18-15(20)14-10-13(19-21-14)11-6-8-12(17)9-7-11/h1,6-9,14H,5,10H2,2-3H3,(H,18,20) |
Clave InChI |
JTKLKCJLOPRQRL-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C#C)NC(=O)C1CC(=NO1)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,4,9,12-Tetraoxadispiro[4.2.4.2]tetradeca-6,13-diene](/img/structure/B14164020.png)
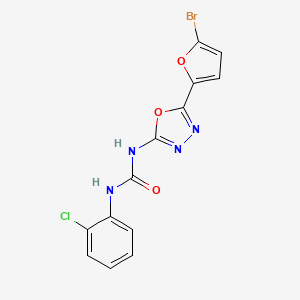

![1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 4-bromo-N-cyclopropyl-1-(3-methoxypropyl)-](/img/structure/B14164031.png)

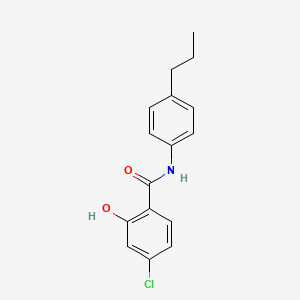
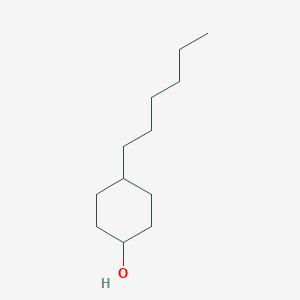
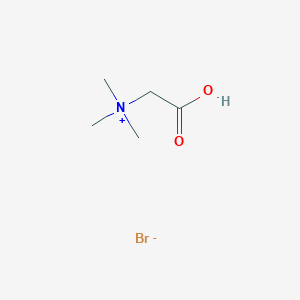
![3H-4,8a-Propano-1H-2-benzopyran-1-one,8[2-(3-furanyl)ethyl]hexahydro-4-methyl-7-methylene](/img/structure/B14164070.png)
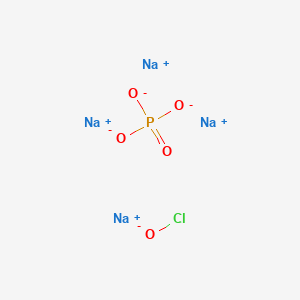
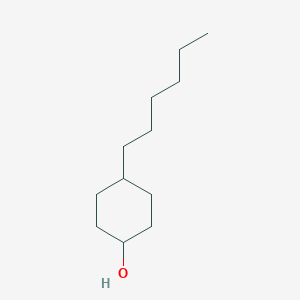
![9-methyl-4-oxo-N,N-dipropyl-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B14164092.png)
